Oral Antithrombotic Efficacy in Canine Models vs. Elarofiban (RWJ-53308)
L-734217 demonstrates significant oral antithrombotic efficacy in a conscious canine model of coronary artery thrombosis (Folts model). When compared to Elarofiban (RWJ-53308), a more potent in vitro GPIIb/IIIa antagonist (IC50 = 0.15 nM for fibrinogen binding), L-734217 exhibits a distinct in vivo pharmacological profile characterized by a more gradual onset and sustained duration of action [1].
| Evidence Dimension | Oral Antithrombotic Potency (Canine Model) |
|---|---|
| Target Compound Data | ED50 = 0.3 mg/kg p.o. |
| Comparator Or Baseline | Elarofiban (RWJ-53308) ED50 = 0.1 mg/kg p.o. |
| Quantified Difference | Elarofiban is approximately 3-fold more potent orally, but L-734217 provides a more gradual onset and longer duration of antiplatelet effect, which may be advantageous for specific chronic dosing paradigms. |
| Conditions | Conscious dog model of coronary artery thrombosis (Folts model); oral administration. |
Why This Matters
This direct comparison clarifies that L-734217 is not selected for maximal acute potency but for its distinct oral pharmacokinetic/pharmacodynamic (PK/PD) relationship, offering a differentiated tool for studying chronic oral GPIIb/IIIa blockade.
- [1] Damiano BP, Mitchell JA, Giardino E, et al. Antiplatelet and antithrombotic activity of RWJ-53308, a novel orally active glycoprotein IIb/IIIa antagonist. Thromb Res. 2001;104(2):113-126. (Note: L-734217 data cited within for comparison). View Source
